molecular formula C18H14ClN5O B2373231 1-(2-chloro-5-methylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 904816-90-6

1-(2-chloro-5-methylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2373231
CAS No.: 904816-90-6
M. Wt: 351.79
InChI Key: JQXNSQJBRLTJQX-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-methylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 2-chloro-5-methylphenyl group at position 1 and a 5-methyl group at position 3. The carboxamide moiety is linked to a 2-cyanophenyl substituent. This structure places it within a broader class of triazole-based compounds, which are widely studied for their diverse pharmacological and material science applications due to their stability and tunable electronic properties.

Properties

IUPAC Name

1-(2-chloro-5-methylphenyl)-N-(2-cyanophenyl)-5-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O/c1-11-7-8-14(19)16(9-11)24-12(2)17(22-23-24)18(25)21-15-6-4-3-5-13(15)10-20/h3-9H,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXNSQJBRLTJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16H14ClN5O
  • Molecular Weight : 341.76 g/mol
  • IUPAC Name : 1-(2-chloro-5-methylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Structural Features

The presence of the triazole ring is significant as it contributes to the compound's biological activity. The chlorine and methyl substituents on the phenyl rings enhance lipophilicity and potentially influence receptor interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promising results against various cancer cell lines.

Case Studies and Experimental Findings

  • Cytotoxicity Assays :
    • The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated IC50 values in the micromolar range, suggesting moderate to high cytotoxicity.
    • In a study, the compound exhibited an IC50 of approximately 5 µM against MCF-7 cells, indicating its potential as an anticancer agent .
  • Mechanism of Action :
    • Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells. This was evidenced by increased levels of caspase-3 cleavage and p53 expression in treated cells, suggesting that it activates apoptotic pathways .
    • Molecular docking studies indicated strong interactions between the compound and key proteins involved in cell cycle regulation, further supporting its role in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the triazole ring and substituents on the phenyl rings can significantly influence biological activity. For instance:

  • Substituting different groups on the triazole ring can enhance potency.
  • The presence of electron-withdrawing groups such as chlorine increases activity against certain cancer types .

Comparative Biological Activity Table

CompoundCell LineIC50 (µM)Mechanism of Action
1-(2-chloro-5-methylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-triazoleMCF-75Apoptosis induction
DoxorubicinMCF-70.5DNA intercalation
Compound X (similar structure)HeLa10Cell cycle arrest

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a triazole-carboxamide backbone with several derivatives documented in the evidence. Key structural variations among analogs include:

  • Aromatic substituents: The 2-chloro-5-methylphenyl group in the target compound contrasts with substituents like 4-methoxyphenyl (), 3-phenylbenzo[c]isoxazol-5-yl (), and 4-bromophenyl (). Electron-withdrawing groups (e.g., cyano, chloro) enhance polarity and may influence binding interactions, whereas electron-donating groups (e.g., methoxy) increase solubility .
  • Amide nitrogen substituents: The 2-cyanophenyl group distinguishes it from analogs with 4-ethoxyphenyl (), quinolin-2-yl (), or naphthalen-2-yl () groups.

Physical and Chemical Properties

  • Melting points: Analogs with rigid aromatic systems (e.g., benzoisoxazole in ) exhibit higher melting points (>250°C), while simpler phenyl-substituted derivatives (e.g., ) melt at 133–183°C. The target compound’s 2-cyanophenyl group may elevate its melting point due to increased polarity .
  • Spectroscopic data :
    • ¹H-NMR : Methyl groups on the triazole (δ ~2.6 ppm) and aromatic protons (δ 7.2–8.1 ppm) are consistent across analogs ().
    • MS : Molecular ion peaks ([M+H]⁺) align with calculated masses, confirming structural integrity (e.g., 403.1 for ; 437.1 for ) .

Tabulated Comparison of Key Analogs

Compound Name Substituents (Triazole Position 1 / Amide N) Yield (%) Melting Point (°C) Key Applications Reference
N-(2-Cyanophenyl)-5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide 3-phenylbenzoisoxazolyl / 2-cyanophenyl 82 >250 (decomp.) Material science
1-(4-Bromophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-bromophenyl / 4-ethoxyphenyl Pharmacological screening
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide 2-fluorophenyl / quinolin-2-yl Wnt/β-Catenin inhibition
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Pyrazole core / 4-cyanophenyl 68 133–135 Synthetic intermediate

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